2-Cyclohexyl-2-(3-methylphenyl)acetic acid

Description

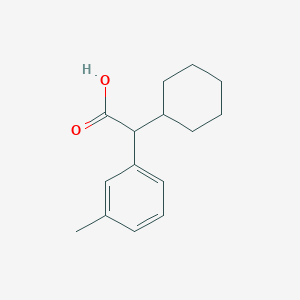

2-Cyclohexyl-2-(3-methylphenyl)acetic acid is a substituted acetic acid derivative featuring a cyclohexyl group and a 3-methylphenyl group attached to the α-carbon.

Properties

IUPAC Name |

2-cyclohexyl-2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-11-6-5-9-13(10-11)14(15(16)17)12-7-3-2-4-8-12/h5-6,9-10,12,14H,2-4,7-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFGMCIZIKLPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclohexyl-2-(3-methylphenyl)acetic acid typically involves the reaction of cyclohexylmagnesium bromide with 3-methylbenzyl chloride, followed by hydrolysis . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Cyclohexyl-2-(3-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclohexyl-2-(3-methylphenyl)acetic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-(3-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetic Acid

- Structure : The phenyl ring is substituted with three methoxy groups (3,4,5-positions) instead of a single 3-methyl group.

- This compound was synthesized for macrocyclic FKBP51 ligand development, highlighting its role in targeting protein-protein interactions .

- Molecular Weight : Higher (~356.4 g/mol) due to methoxy groups.

2-[3-(Trifluoromethyl)cyclohexyl]acetic Acid

- Structure : A trifluoromethyl (-CF₃) group replaces the 3-methylphenyl moiety.

- Properties : The electron-withdrawing -CF₃ group significantly increases acidity (pKa ~2–3) and metabolic stability. Its molecular weight (210.19 g/mol) is lower than the target compound due to the absence of an aromatic ring .

2-Cyclohexyl-2-(2-methylphenyl)acetic Acid

- Structure : Methyl group at the 2-position of the phenyl ring instead of 3-position.

- Properties : Steric hindrance near the acetic acid backbone may reduce rotational freedom and affect binding to biological targets. This positional isomer is listed among C15H20O2 derivatives but lacks specific activity data .

Variations in the Cyclohexyl Group

2-(3-Methylcyclohexyl)acetic Acid

- Structure : A methyl group is added to the cyclohexane ring (3-position).

- Properties : Increased lipophilicity compared to unsubstituted cyclohexyl analogs. Molecular weight (156.23 g/mol) is lower due to the absence of an aromatic ring .

(S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetic Acid

- Structure : The phenyl group is replaced with a pyrazine carboxamide.

- Stereochemistry (S-configuration) is critical for bioactivity, as seen in peptide-based drug intermediates .

Functional Group Additions

2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

- Structure : Incorporates a benzofuran ring with a methylsulfanyl group.

- This compound’s synthesis involves thioether linkages, which may influence redox activity .

Comparative Data Table

Key Research Findings

- Stereochemical Influence : The (S)-configuration in pyrazine derivatives (e.g., ) underscores the importance of chirality in biological activity, a factor that may extend to the target compound.

- Substituent Position : The 3-methyl group on the phenyl ring likely balances steric effects and lipophilicity better than 2-methyl analogs, which face greater steric hindrance .

- Functional Group Impact : Electron-withdrawing groups (e.g., -CF₃ ) enhance acidity, while methoxy groups improve solubility for CNS-targeting agents.

Biological Activity

2-Cyclohexyl-2-(3-methylphenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22O2. Its structural features contribute to its biological activity, particularly the cyclohexyl and phenyl groups, which may influence lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to act on specific receptors and enzymes, modulating their activity. The hydrophobic nature of the cyclohexyl group enhances its binding affinity to lipid membranes, facilitating cellular uptake and interaction with target sites.

Biological Activities

- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Analgesic Effects : The compound has demonstrated analgesic properties in animal models, suggesting potential use in pain management therapies. Its action may be linked to modulation of pain pathways in the central nervous system.

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against a range of pathogens, indicating potential applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Analgesic | Pain reduction in animal models | |

| Antimicrobial | Activity against bacterial strains |

Detailed Research Findings

- A study published in a pharmacological journal highlighted the compound's ability to reduce inflammation markers in vitro and in vivo, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.

- Another investigation focused on the analgesic properties, where this compound was administered to rodents, resulting in a significant decrease in pain response during behavioral tests.

- Further research explored its antimicrobial efficacy, with results showing inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.